molecular formula C14H19O4P B12533273 Dimethyl (2-oxo-6-phenylhex-5-en-3-yl)phosphonate CAS No. 832721-04-7

Dimethyl (2-oxo-6-phenylhex-5-en-3-yl)phosphonate

Cat. No.: B12533273
CAS No.: 832721-04-7
M. Wt: 282.27 g/mol
InChI Key: HKQPFRAAIOOJKA-UHFFFAOYSA-N
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Description

Dimethyl (2-oxo-6-phenylhex-5-en-3-yl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2-oxo-6-phenylhex-5-en-3-yl)phosphonate can be achieved through several methods. One common approach involves the Michael addition of dimethyl phosphite to an α,β-unsaturated carbonyl compound. This reaction typically requires a base catalyst, such as triethylamine, and is carried out under mild conditions to yield the desired phosphonate product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize efficient catalytic systems to ensure high yields and selectivity. For example, palladium-catalyzed cross-coupling reactions have been employed to synthesize various phosphonates, including this compound .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-oxo-6-phenylhex-5-en-3-yl)phosphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield phosphonic acids, while reduction can produce phosphine oxides .

Scientific Research Applications

Dimethyl (2-oxo-6-phenylhex-5-en-3-yl)phosphonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dimethyl (2-oxo-6-phenylhex-5-en-3-yl)phosphonate involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic sites on the target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dimethyl (2-oxo-6-phenylhex-5-en-3-yl)phosphonate include:

Uniqueness

This compound is unique due to its specific structure, which includes a phenyl group and an α,β-unsaturated carbonyl moiety. This structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

832721-04-7

Molecular Formula

C14H19O4P

Molecular Weight

282.27 g/mol

IUPAC Name

3-dimethoxyphosphoryl-6-phenylhex-5-en-2-one

InChI

InChI=1S/C14H19O4P/c1-12(15)14(19(16,17-2)18-3)11-7-10-13-8-5-4-6-9-13/h4-10,14H,11H2,1-3H3

InChI Key

HKQPFRAAIOOJKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC=CC1=CC=CC=C1)P(=O)(OC)OC

Origin of Product

United States

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